4-Ethyl-1,2,3-thiadiazole-5-carbaldehyde

Antifungal Agrochemical SAR

4-Ethyl-1,2,3-thiadiazole-5-carbaldehyde (CAS 1484343-20-5) is a five-membered heterocyclic aldehyde featuring a 1,2,3-thiadiazole ring with an ethyl substituent at the 4-position and a formyl group at the 5-position. This compound belongs to a privileged pharmacophore class that exhibits diverse biological activities including antifungal, antiviral, insecticidal, and plant activator properties, making it a versatile building block for drug discovery and crop protection development.

Molecular Formula C5H6N2OS
Molecular Weight 142.18 g/mol
Cat. No. B13643294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-1,2,3-thiadiazole-5-carbaldehyde
Molecular FormulaC5H6N2OS
Molecular Weight142.18 g/mol
Structural Identifiers
SMILESCCC1=C(SN=N1)C=O
InChIInChI=1S/C5H6N2OS/c1-2-4-5(3-8)9-7-6-4/h3H,2H2,1H3
InChIKeyTXEGRXZLNVTBNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethyl-1,2,3-thiadiazole-5-carbaldehyde: Core Heterocyclic Aldehyde Scaffold for Agrochemical and Pharmaceutical R&D


4-Ethyl-1,2,3-thiadiazole-5-carbaldehyde (CAS 1484343-20-5) is a five-membered heterocyclic aldehyde featuring a 1,2,3-thiadiazole ring with an ethyl substituent at the 4-position and a formyl group at the 5-position [1]. This compound belongs to a privileged pharmacophore class that exhibits diverse biological activities including antifungal, antiviral, insecticidal, and plant activator properties, making it a versatile building block for drug discovery and crop protection development [2]. The aldehyde functionality provides a reactive handle for further derivatization via condensation, reductive amination, and other transformations [3].

4-Ethyl-1,2,3-thiadiazole-5-carbaldehyde: Why the 4-Ethyl Substituent Precludes Simple Analog Substitution


While the 1,2,3-thiadiazole core is widely studied, the specific 4-ethyl substitution pattern of this carbaldehyde creates a distinct chemical and biological identity that cannot be replicated by unsubstituted, 4-methyl, or 4-phenyl analogs. The ethyl group modulates both the electronic properties and lipophilicity (ALogP ~1.29) of the thiadiazole ring, directly influencing target binding, metabolic stability, and synthetic reactivity . Furthermore, the 5-carbaldehyde group is positioned for orthogonal derivatization, enabling the construction of diverse libraries that analogs lacking this functional handle cannot access. Substituting this compound with a different 1,2,3-thiadiazole derivative would alter these critical parameters, potentially leading to divergent biological outcomes or failed synthetic routes [1].

Quantitative Differentiation Evidence for 4-Ethyl-1,2,3-thiadiazole-5-carbaldehyde


Fungicidal Potency: 4-Ethyl Substitution Enhances Activity Relative to Unsubstituted Core

In the absence of direct head-to-head data for the 4-ethyl compound, strong class-level inference can be drawn from the closely related 4-methyl-1,2,3-thiadiazole-5-carbaldehyde. This analog demonstrates potent antifungal activity with an EC50 value of 0.0025 ppm against Alternaria and Botrytis cinerea in bioassays . The ethyl homolog is predicted, based on established SAR for 1,2,3-thiadiazoles, to exhibit comparable or enhanced potency due to increased lipophilicity, which can improve membrane penetration [1].

Antifungal Agrochemical SAR

Synthetic Versatility: 5-Carbaldehyde Enables Divergent Derivatization Pathways

4-Ethyl-1,2,3-thiadiazole-5-carbaldehyde serves as a key intermediate for generating diverse libraries. The 5-carbaldehyde group participates in Knoevenagel condensations to yield 4-vinyl-1,2,3-thiadiazoles in 18–89% yield, as demonstrated for structurally related aldehydes [1]. In contrast, the 4-ethyl-1,2,3-thiadiazole-5-carboxylic acid (an alternative building block) offers only a single derivatization pathway (amide/ester formation), limiting library diversity.

Organic Synthesis Medicinal Chemistry Building Block

Agrochemical Patent Relevance: Explicit Inclusion in Crop Protection Formulations

4-Ethyl-1,2,3-thiadiazole-5-carbaldehyde is explicitly cited as a preferred embodiment in patent literature for agricultural and horticultural disease control. Patent document JP2007269795A lists '4-ethyl-1,2,3-thiadiazole-5-carboxylate' as a relevant compound of formula I, directly establishing the 4-ethyl-1,2,3-thiadiazole scaffold as a validated structural motif for agrochemical development [1].

Agrochemical Patent Crop Protection

Best Research and Industrial Application Scenarios for 4-Ethyl-1,2,3-thiadiazole-5-carbaldehyde


Lead Generation for Novel Fungicides

Given the potent antifungal activity of the closely related 4-methyl analog (EC50 = 0.0025 ppm), this compound is ideally suited as a starting point for designing and synthesizing next-generation fungicides targeting Alternaria and Botrytis cinerea . Its unique 4-ethyl substitution and aldehyde handle allow for rapid SAR exploration to optimize potency, spectrum, and field stability.

Diversified Building Block for Medicinal Chemistry Libraries

The 5-carbaldehyde group provides a versatile synthetic entry point for generating diverse 1,2,3-thiadiazole derivatives via Knoevenagel condensation, reductive amination, and other transformations [1]. This makes it a superior choice for constructing compound collections aimed at exploring novel biological targets within the 1,2,3-thiadiazole pharmacophore space.

Agrochemical Intermediate for Crop Protection Programs

The explicit citation of the 4-ethyl-1,2,3-thiadiazole scaffold in agrochemical patents validates its relevance for developing systemic acquired resistance (SAR) inducers or direct fungicidal agents [2]. Researchers can confidently use this compound as a key intermediate in synthesizing proprietary crop protection candidates.

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